molecular formula C24H25N3O5S2 B2896908 (Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 868377-90-6

(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2896908
CAS No.: 868377-90-6
M. Wt: 499.6
InChI Key: SUSKEPZMURYZNI-IZHYLOQSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzamide derivative featuring a benzo[d]thiazole core substituted with a 4-methoxy group and a propargyl (prop-2-yn-1-yl) moiety at the 3-position. The benzamide group is further modified with a 2,6-dimethylmorpholino sulfonyl substituent at the para position. Its molecular formula is C₂₅H₂₇N₃O₅S₂ with a molecular weight of 513.6 g/mol .

Key structural attributes include:

  • Benzo[d]thiazole ring: Provides a rigid aromatic scaffold, common in kinase inhibitors and antimicrobial agents.
  • Propargyl group: Introduces sp-hybridized carbons, enabling click chemistry or covalent binding to biological targets.
  • 2,6-Dimethylmorpholino sulfonyl group: Enhances solubility and modulates electronic properties via sulfonamide conjugation.

Synthetic routes likely involve Friedel-Crafts sulfonylation, nucleophilic substitution, and cyclocondensation steps, as seen in analogous triazole and benzimidazole derivatives .

Properties

IUPAC Name

4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O5S2/c1-5-13-27-22-20(31-4)7-6-8-21(22)33-24(27)25-23(28)18-9-11-19(12-10-18)34(29,30)26-14-16(2)32-17(3)15-26/h1,6-12,16-17H,13-15H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSKEPZMURYZNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(C=CC=C4S3)OC)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound with potential biological applications. The compound's structure incorporates a sulfonamide moiety, which is known for its diverse biological activities, including antibacterial and antitumor properties. This article reviews the biological activity of this compound based on recent research findings, case studies, and structure-activity relationship (SAR) analyses.

Chemical Structure and Properties

The molecular formula of the compound is C22H25N3O5S2C_{22}H_{25}N_{3}O_{5}S_{2}, with a molecular weight of 475.58 g/mol. The compound features a morpholine ring, a benzamide structure, and a thiazole moiety, which contribute to its pharmacological properties.

PropertyValue
Molecular FormulaC22H25N3O5S2
Molecular Weight475.58 g/mol
CAS Number868377-90-6
PurityTypically 95%

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antibacterial properties. For instance, sulfonamide derivatives have been shown to inhibit bacterial growth by targeting folate synthesis pathways .
  • Antitumor Activity : Research indicates that thiazole-containing compounds can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .
  • Enzyme Inhibition : The compound's potential as an enzyme inhibitor has been explored, particularly regarding acetylcholinesterase and urease inhibition. Such activities are crucial for developing treatments for neurodegenerative diseases and managing urinary tract infections .

Case Study 1: Antibacterial Screening

A series of related sulfonamide compounds were synthesized to evaluate their antibacterial efficacy against Salmonella typhi and Bacillus subtilis. Compounds showed moderate to strong activity, suggesting that similar derivatives may possess comparable antibacterial properties .

Case Study 2: Antitumor Efficacy

In vitro studies on thiazole derivatives demonstrated significant cytotoxicity against human cancer cell lines. The compounds induced apoptosis through mitochondrial pathways, highlighting the importance of structural features in enhancing biological activity .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications in the substituents on the benzamide and thiazole rings can significantly influence biological activity. For example:

  • Morpholine Substitution : The presence of a dimethylmorpholino group enhances solubility and bioavailability.
  • Thiazole Moiety : Variations in the thiazole ring can affect the compound's interaction with target enzymes or receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison with three analogs, focusing on substituent effects, molecular properties, and spectral data.

Table 1: Structural and Molecular Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Spectral Features
(Z)-4-((2,6-Dimethylmorpholino)sulfonyl)-N-(4-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide (Target) 4-methoxy, 3-prop-2-yn-1-yl, 2,6-dimethylmorpholino sulfonyl C₂₅H₂₇N₃O₅S₂ 513.6 - IR: S=O stretch (1150–1250 cm⁻¹), C≡C stretch (~2100 cm⁻¹)
- ¹H-NMR: Propargyl proton (~2.5 ppm), morpholine methyls (~1.2–1.5 ppm)
(Z)-4-((2,6-Dimethylmorpholino)sulfonyl)-N-(4-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide (Analog 1) 4-ethoxy (vs. methoxy) C₂₆H₂₉N₃O₅S₂ 527.6 - IR: Similar sulfonyl bands; ethoxy C–O–C stretch (~1050 cm⁻¹)
- ¹H-NMR: Ethoxy CH₃ (~1.4 ppm), CH₂ (~3.5–4.0 ppm)
(Z)-N-(5,6-Dimethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide (Analog 2) 5,6-dimethoxy, 3-propyl (vs. propargyl) C₂₅H₃₁N₃O₆S₂ 533.7 - IR: Methoxy C–O–C (~1250 cm⁻¹), absence of C≡C
- ¹H-NMR: Propyl CH₂ (~0.9–1.7 ppm), methoxy (~3.8 ppm)
1-[(N,N-Dimethylamino)Benzene-4-Sulfonyl]-5-Methoxy-2-[[(3,5-Dimethyl-4-Methoxy-2-Pyridyl)Methyl]Sulfinyl]-1H-Benzimidazole (Analog 3) Benzimidazole core, pyridyl sulfinyl group C₂₅H₂₉N₃O₅S₂ 523.6 - IR: Sulfinyl S=O (~1040 cm⁻¹), benzimidazole NH (~3400 cm⁻¹)
- ¹H-NMR: Pyridyl methyls (~2.2–2.3 ppm)

Key Findings:

Propyl vs.

Spectral Differentiation :

  • IR Spectroscopy : The target compound’s propargyl C≡C stretch (~2100 cm⁻¹) distinguishes it from Analog 2, which lacks this feature .
  • ¹H-NMR : The propargyl proton (~2.5 ppm) and ethoxy protons in Analog 1 (~1.4 ppm for CH₃, ~3.5–4.0 ppm for CH₂) provide clear structural differentiation .

Synthetic Challenges: Propargyl incorporation (target and Analog 1) requires controlled alkylation to avoid polymerization, whereas propyl groups (Analog 2) are more straightforward to introduce . Sulfonyl-morpholino conjugation (common in all analogs) demands anhydrous conditions to prevent hydrolysis .

Biological Implications :

  • The propargyl group in the target compound may enable click chemistry for targeted drug delivery, unlike Analog 2’s inert propyl chain .
  • Analog 3’s benzimidazole core and sulfinyl group suggest proton pump inhibition activity, diverging from the benzo[d]thiazole-based analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide?

  • Methodology : Multi-step synthesis typically involves:

Formation of the benzo[d]thiazole core : Cyclization of 2-aminothiophenol with an aldehyde/ketone under acidic conditions (e.g., HCl/EtOH) .

Sulfonylation : Reaction with 2,6-dimethylmorpholine sulfonyl chloride in anhydrous dichloromethane (DCM) using a base like triethylamine .

Coupling with benzamide : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) .

  • Key Considerations : Reaction temperature (0–25°C), solvent polarity, and purification via flash chromatography or recrystallization. Analytical validation by HPLC (≥95% purity) and NMR (1H/13C) is critical .

Q. How can the stereochemical configuration (Z/E) of the benzothiazole ylidene moiety be confirmed?

  • Methodology :

  • X-ray crystallography : Definitive confirmation of the (Z)-configuration via single-crystal analysis .
  • NOESY NMR : Detection of through-space interactions between the prop-2-yn-1-yl group and adjacent protons .
  • Computational modeling : Comparison of experimental and DFT-calculated chemical shifts .

Q. What analytical techniques are essential for characterizing this compound’s purity and structural integrity?

  • Core Techniques :

  • HPLC-MS : Quantifies purity and detects trace impurities (e.g., unreacted intermediates) .
  • 1H/13C NMR : Assigns proton environments (e.g., methoxy δ ~3.8 ppm, morpholino δ ~3.4–2.6 ppm) and confirms substituent positions .
  • FT-IR : Validates functional groups (e.g., sulfonyl S=O stretch ~1350–1150 cm⁻¹) .

Advanced Research Questions

Q. How do structural modifications (e.g., prop-2-yn-1-yl vs. ethyl substituents) impact biological activity in oncology models?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 3-ethyl, 3-allyl) and test in cytotoxicity assays (e.g., MTT against HeLa, MCF-7).
  • Data : Prop-2-yn-1-yl enhances π-π stacking with kinase ATP-binding pockets (IC50 reduction by ~40% vs. ethyl) .
  • Contradictions : Some studies report diminished activity in colorectal models (HT-29) due to metabolic instability of the alkyne group .

Q. What mechanistic insights explain its dual antibacterial (Gram-positive) and antifungal activity?

  • Methodology :

  • Target profiling : Use pull-down assays or thermal shift analysis to identify binding partners (e.g., fungal CYP51 or bacterial DNA gyrase) .
  • Resistance studies : Serial passage assays with S. aureus or C. albicans to detect mutation hotspots.
  • Data : Morpholino sulfonyl group disrupts membrane integrity (via SEM imaging), while the benzothiazole moiety intercalates DNA .

Q. How can conflicting data on its cytotoxicity across cancer cell lines be resolved?

  • Methodology :

  • Assay standardization : Compare viability assays (MTT vs. ATP-based) and exposure times (48 vs. 72 hr) .
  • Metabolic profiling : LC-MS/MS to assess compound stability in media (e.g., serum protein binding differences) .
  • In vivo validation : Use PDX models to reconcile discrepancies from immortalized cell lines .

Q. What strategies optimize solubility and bioavailability for in vivo studies?

  • Methodology :

  • Salt formation : Test hydrochloride or mesylate salts (improves aqueous solubility by 5–10×) .
  • Nanoparticle encapsulation : Use PLGA or liposomal carriers (enhances plasma half-life in rodent models) .
  • LogP adjustment : Introduce polar groups (e.g., hydroxyl via oxidation) while maintaining IC50 < 1 µM .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.